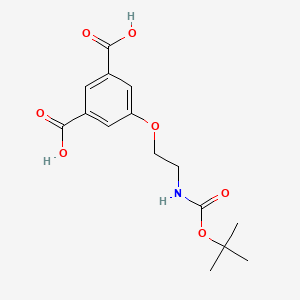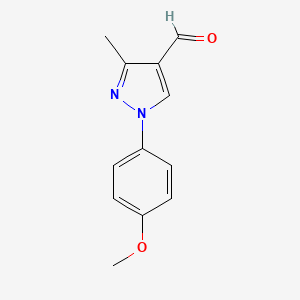
10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic compounds. The presence of bromine and methyl groups in this compound can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene typically involves the bromination of 9-(p-methyl phenyl)-2-methyl anthracene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or light.
Example Reaction: [ \text{9-(p-methyl phenyl)-2-methyl anthracene} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in optimizing the process.
Analyse Des Réactions Chimiques
Types of Reactions
10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation Reactions: The anthracene core can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the aromatic rings.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 10-substituted derivatives.
Oxidation: Formation of anthraquinones.
Reduction: Formation of de-brominated or hydrogenated anthracenes.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Investigated for its potential in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mécanisme D'action
The mechanism of action of 10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound’s polycyclic aromatic structure may interact with DNA or proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Bromoanthracene
- 10-Bromo-9-phenylanthracene
- 9-(p-Methyl phenyl)-2-methyl anthracene
Comparison
10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and physical properties. Compared to 9-Bromoanthracene, the additional phenyl and methyl groups can enhance its solubility and alter its electronic properties, making it more suitable for specific applications in organic electronics and photochemistry.
Propriétés
Formule moléculaire |
C22H17Br |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
10-bromo-2-methyl-9-(4-methylphenyl)anthracene |
InChI |
InChI=1S/C22H17Br/c1-14-7-10-16(11-8-14)21-17-5-3-4-6-18(17)22(23)19-12-9-15(2)13-20(19)21/h3-13H,1-2H3 |
Clé InChI |
NWYVSHVYLKKEEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=CC=CC=C42)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)


![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)

